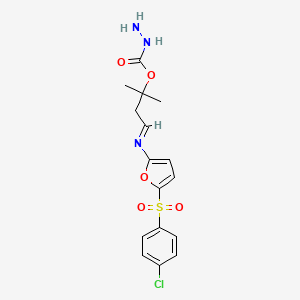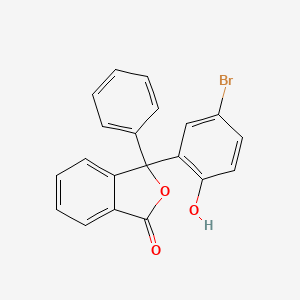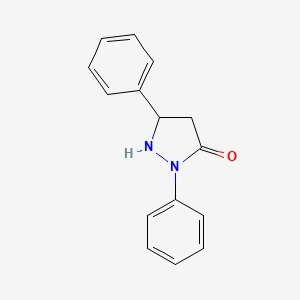
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate is a complex organic compound that features a combination of sulfonyl, furan, and hydrazinecarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the Hydrazinecarboxylate Group: This step involves the reaction of hydrazine with a suitable ester or acid chloride to form the hydrazinecarboxylate moiety.
Coupling Reactions: The final step involves coupling the furan, sulfonyl, and hydrazinecarboxylate intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinecarboxylate group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Various substitution reactions can occur, especially at the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield thiols.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-((5-((4-Bromophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Methylphenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Nitrophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
Uniqueness
The uniqueness of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C16H18ClN3O5S |
|---|---|
分子量 |
399.8 g/mol |
IUPAC名 |
[(4E)-4-[5-(4-chlorophenyl)sulfonylfuran-2-yl]imino-2-methylbutan-2-yl] N-aminocarbamate |
InChI |
InChI=1S/C16H18ClN3O5S/c1-16(2,25-15(21)20-18)9-10-19-13-7-8-14(24-13)26(22,23)12-5-3-11(17)4-6-12/h3-8,10H,9,18H2,1-2H3,(H,20,21)/b19-10+ |
InChIキー |
ZBDHXFUMIYCCST-VXLYETTFSA-N |
異性体SMILES |
CC(C)(C/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
正規SMILES |
CC(C)(CC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)



![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)


